molecular formula C7H11NO3 B613252 1-Acetylproline CAS No. 1074-79-9

1-Acetylproline

Cat. No. B613252
CAS RN: 1074-79-9
M. Wt: 157.17
InChI Key:
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Scientific Research Applications

  • Conformational Behavior Studies : A study by Boeckx, Ramaekers, and Maes (2011) explored the conformational behavior of N-acetylproline. Their work involved a combined experimental and theoretical approach, including matrix-isolation FT-IR and computational methods. They identified multiple conformations of N-acetylproline, including one with an intramolecular H-bond, which was energetically the most favorable. This research provides insights into the molecular structure of N-acetylproline, which is crucial for understanding its chemical properties and interactions (Boeckx, Ramaekers, & Maes, 2011).

  • Medical Research – Diabetes Treatment : Ahrén et al. (2002) investigated the effects of a dipeptidyl peptidase IV inhibitor, which improves glucose tolerance and has implications for treating type 2 diabetes. Their study demonstrated that such inhibitors could be an effective approach for early-stage diabetes treatment (Ahrén et al., 2002).

  • Food Chemistry and Aroma Compounds : Poonlaphdecha et al. (2016) researched the biosynthesis of 2-acetyl-1-pyrroline in rice calli cultures, revealing the role of 1-pyrroline, a related compound, as a limiting factor for the synthesis of 2-acetyl-1-pyrroline in rice. This study has implications for the food industry, particularly in understanding and enhancing the aroma of rice (Poonlaphdecha et al., 2016).

  • Peptide and Protein Studies : Zanni, Ge, Kim, and Hochstrasser (2001) conducted a study on acetylproline-NH2 dipeptide, using two-dimensional IR spectroscopy for structure determination. Their research sheds light on the distribution of structures that this dipeptide adopts, which is essential for understanding protein and peptide behaviors (Zanni, Ge, Kim, & Hochstrasser, 2001).

  • Chemical Synthesis Applications : Cooke, Bennett, and McDaid (2002) described a method for synthesizing N-benzyl-4-acetylproline, illustrating a novel approach for producing functionalized proline derivatives. This research is significant for synthetic chemistry, particularly in the synthesis of amino acid derivatives (Cooke, Bennett, & McDaid, 2002).

  • Skin Penetration Enhancers : Tenjarla, Kasina, Puranajoti, Omar, and Harris (1999) investigated N-acetylproline esters as potential skin penetration enhancers. Their study found that these compounds, particularly those with specific alkyl side chain lengths, were effective in increasing the skin penetration of certain drugs. This research is relevant for pharmaceutical applications, especially in transdermal drug delivery systems (Tenjarla et al., 1999).

properties

IUPAC Name

1-acetylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMSLDIYJOSUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015808
Record name DL-Acetylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylproline

CAS RN

68-95-1, 1074-79-9
Record name Acetylproline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Acetylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
9
Citations
C Faujdar - Current Trends in Biotechnology and Pharmacy, 2021 - abap.co.in
Leaves of Ocimum sanctum have been used in traditional Indian medicinal system since ancient times for its preventive and curative properties for various diseases. The aim of our …
Number of citations: 3 www.abap.co.in
C Botre, F Botre, G Jommi… - Journal of medicinal …, 1986 - ACS Publications
… The (S)-l-ethyl-2-(aminomethyl)pyrrolidine was obtained by the reduction with LiAlH4 of (S)- 1-acetylproline, treatment of the primary alcohol with SOCl2, and then reaction of the chloro …
Number of citations: 6 pubs.acs.org
P Canavelli - 2020 - discovery.ucl.ac.uk
Elucidating the sequence of events that led to the emergence of life on Earth remains one of the most fundamental open problems in all of science. At its core, a living system requires a …
Number of citations: 3 discovery.ucl.ac.uk
RM Pellegrino, F Blasi, P Angelini, F Ianni… - Journal of Agricultural …, 2022 - ACS Publications
The well-established correlation between diet and health arouses great interest in seeking new health-promoting functional foods that may contribute to improving health and well-being…
Number of citations: 12 pubs.acs.org
M Cho - Chemical reviews, 2008 - ACS Publications
Two-dimensional (2D) optical spectroscopy utilizing multiple ultrafast coherent laser pulses in the infrared or UV-vis frequency range has been used to study protein structure and …
Number of citations: 857 pubs.acs.org
CD Cox - 2000 - search.proquest.com
… 1-Acetylproline 4-(methoxycarbonyl)phenyl ester (5e). N-Acetylproline and methyl 4-hydroxybenzoate were coupled by Procedure A and chromatography with 25-100% EtOAc/hexanes …
Number of citations: 0 search.proquest.com
Q Pu, F Yang, R Zhao, S Jiang, Y Tang… - Food and Chemical …, 2023 - Elsevier
In order to investigate the amelioration of docosahexaenoic acid-enriched phosphatidylserine (DHA-PS) on bisphenol A (BPA)-induced nephrotoxicity, the murine nephrotoxicity model …
Number of citations: 3 www.sciencedirect.com
GE ROELOFS - 1965 - search.proquest.com
… Proline (XI) was acetylated with acetic anhydride in pyridine to give 1-acetylproline (XLIV) in 82% yield. This compound was reduced with lithium aluminum hydride in 78% yield to l-ethyl…
Number of citations: 0 search.proquest.com
MB Smith - 2008 - John Wiley & Sons
Number of citations: 19

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